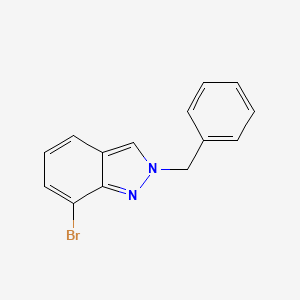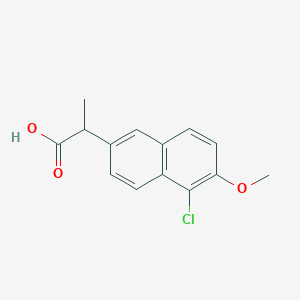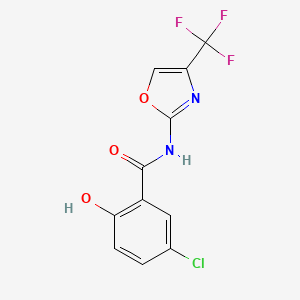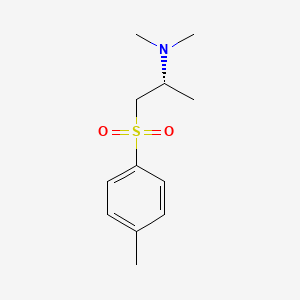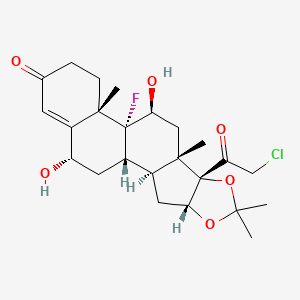
Halcinonide Hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Halcinonide Hydroxide is a high-potency corticosteroid used primarily for the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. It is a synthetic compound that exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties. This compound is marketed under various brand names and is available in different formulations, including creams and ointments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Halcinonide Hydroxide involves multiple steps, including chlorination and fluoridation reactions. The preparation method typically starts with the chlorination of a precursor compound using aromatic hydrocarbon sulfonyl chloride, such as benzene sulfonyl chloride, p-toluene sulfonyl chloride, or p-chlorobenzene sulfonyl chloride. This is followed by a fluoridation reaction using hydrofluoric acid .
Industrial Production Methods
Industrial production of this compound focuses on efficiency and environmental sustainability. The process involves the use of green chemistry principles to minimize waste and reduce production costs. The production method ensures high purity of the final product, with a high-performance liquid chromatography (HPLC) content of more than 99.0% and minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Halcinonide Hydroxide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Halcinonide Hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying corticosteroid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of inflammatory skin conditions such as psoriasis and eczema.
Industry: Employed in the formulation of topical medications and skincare products
Mecanismo De Acción
The precise mechanism of action of Halcinonide Hydroxide is not fully understood. it is known to exert its effects through anti-inflammatory, antipruritic, and vasoconstrictive actions.
Comparación Con Compuestos Similares
Similar Compounds
- Desoximetasone
- Betamethasone
- Fluocinonide
- Diflorasone Diacetate
Uniqueness
Halcinonide Hydroxide is unique due to its high potency and specific formulation, which allows for effective treatment of corticosteroid-responsive dermatoses. Compared to similar compounds, this compound demonstrates a distinct mechanism of action and a unique profile of anti-inflammatory and antipruritic effects .
Propiedades
Fórmula molecular |
C24H32ClFO6 |
|---|---|
Peso molecular |
471.0 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-8-(2-chloroacetyl)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H32ClFO6/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-25/h7,13-14,16-17,19,28-29H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
Clave InChI |
COLHSEYKGIBLHC-VSXGLTOVSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F)O |
SMILES canónico |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
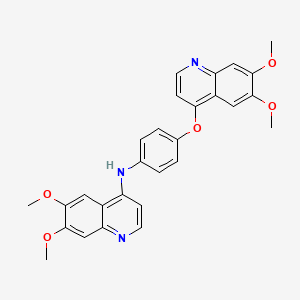

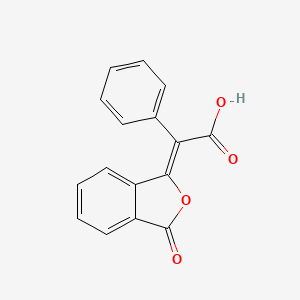
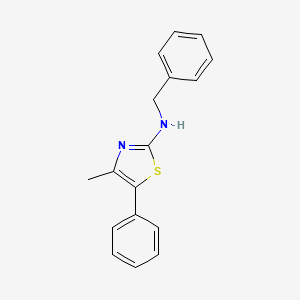
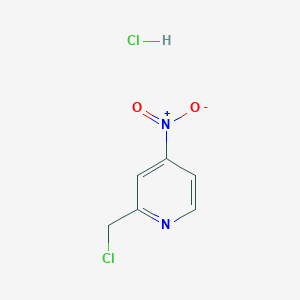
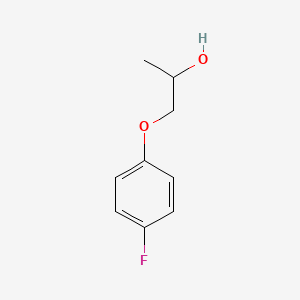
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
